![molecular formula C10H7N3S B13862770 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazo[1,2-a]pyridine ring system is a fused bicyclic structure that is often found in pharmacologically active compounds, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, known for its presence in various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The thiazole ring can be introduced through subsequent reactions involving thioamides or thioureas under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole: Found in many bioactive molecules, including antibiotics and antifungal agents.
Uniqueness
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C10H7N3S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
4-imidazo[1,2-a]pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-13-5-8(12-10(13)3-1)9-6-14-7-11-9/h1-7H |
InChI-Schlüssel |
NCPGMZCECSZRSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


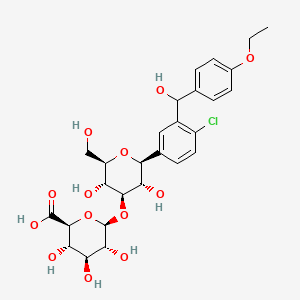
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)



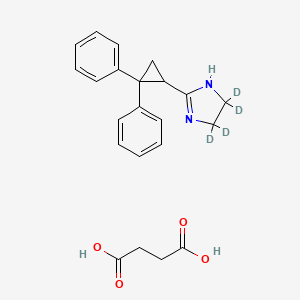

![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
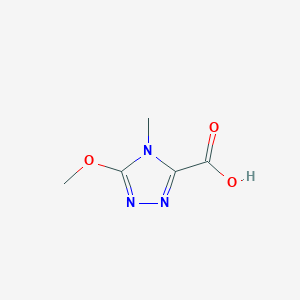
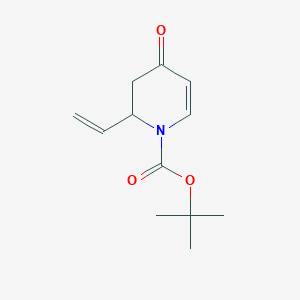

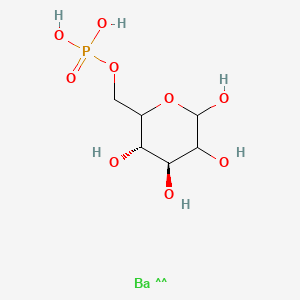
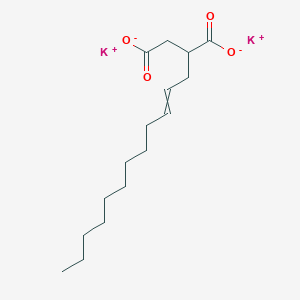
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
